molecular formula C14H15NO4 B2954651 Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate CAS No. 2411257-29-7

Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate

Cat. No. B2954651
CAS RN: 2411257-29-7
M. Wt: 261.277
InChI Key: FJNDNGZJNKDPBZ-UHFFFAOYSA-N
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Description

Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate, commonly known as MBBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBM is a derivative of benzoic acid and has a molecular formula of C16H17NO4.

Mechanism of Action

The mechanism of action of MBBM is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. MBBM has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neuronal signaling.
Biochemical and Physiological Effects:
MBBM has been reported to have several biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. MBBM has also been reported to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, MBBM has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MBBM has several advantages for lab experiments, including its ease of synthesis and availability. MBBM is also stable and can be stored for extended periods. However, MBBM has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MBBM may require specialized equipment and expertise to handle safely.

Future Directions

There are several future directions for the study of MBBM. One potential area of research is the development of MBBM-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of MBBM and its potential targets in cellular pathways. Additionally, the synthesis of novel derivatives of MBBM with improved properties and efficacy could be explored. Finally, the development of new methods for the synthesis of MBBM could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, drug discovery, and chemical biology make it an important area of study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBBM have been discussed in this paper. Further research is needed to fully understand the potential of MBBM and its derivatives.

Synthesis Methods

MBBM can be synthesized through a multi-step reaction process, starting from 2-methoxybenzoic acid. The synthesis involves the reaction of 2-methoxybenzoic acid with but-2-ynoic acid to form the intermediate compound, followed by the reaction with methylamine to produce MBBM. The synthesis of MBBM is a complex process that requires expertise and careful handling of the reagents.

Scientific Research Applications

MBBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. MBBM has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied as a potential inhibitor of protein-protein interactions, which are essential for many cellular processes.

properties

IUPAC Name

methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-5-13(16)15-9-10-6-7-12(18-2)11(8-10)14(17)19-3/h6-8H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDNGZJNKDPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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